Streptothricin

描述

属性

CAS 编号 |

54003-27-9 |

|---|---|

分子式 |

C19H34N8O8 |

分子量 |

502.5 g/mol |

IUPAC 名称 |

[6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-(3,6-diaminohexanoylamino)-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate |

InChI |

InChI=1S/C19H34N8O8/c20-3-1-2-7(21)4-10(30)24-13-14(31)15(35-18(22)33)9(6-28)34-17(13)27-19-25-11-8(29)5-23-16(32)12(11)26-19/h7-9,11-15,17,28-29,31H,1-6,20-21H2,(H2,22,33)(H,23,32)(H,24,30)(H2,25,26,27)/t7?,8-,9?,11-,12+,13?,14?,15?,17?/m1/s1 |

InChI 键 |

NRAUADCLPJTGSF-WJPMJIHPSA-N |

SMILES |

C1C(C2C(C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCN)N)O |

手性 SMILES |

C1[C@H]([C@@H]2[C@@H](C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCN)N)O |

规范 SMILES |

C1C(C2C(C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCN)N)O |

其他CAS编号 |

54003-27-9 |

同义词 |

Nourseothricin Racemomycins Streptothricin Streptothricins Yazumycins |

产品来源 |

United States |

Foundational & Exploratory

The Rediscovery of a Lost Antibiotic: A Technical Guide to the History and Science of Streptothricin

For Immediate Release

This technical guide provides an in-depth analysis of the discovery, historical development, and recent re-evaluation of streptothricin, a once-abandoned antibiotic now poised as a potential weapon against multidrug-resistant pathogens. Tailored for researchers, scientists, and drug development professionals, this document details the key scientific milestones, experimental methodologies, and critical data that narrate the 80-year journey of this potent antimicrobial agent.

Executive Summary

First isolated in 1942, this compound generated significant excitement as the first antibiotic demonstrating potent activity against Gram-negative bacteria.[1][2] However, issues with delayed renal toxicity led to the cessation of its development, leaving it largely forgotten for decades.[1][3] The escalating crisis of antibiotic resistance has spurred a renewed interest in this class of molecules.[4] Modern purification and analytical techniques have revealed that the original "this compound" was a mixture of several variants (now termed nourseothricin), with toxicity correlating to the length of a poly-β-lysine chain.[3][5] One specific form, this compound-F, has shown a promising therapeutic window, exhibiting strong bactericidal activity against contemporary multidrug-resistant pathogens with significantly lower toxicity than other variants.[3][6] This guide traces the historical timeline of these developments, presents key quantitative data, outlines foundational experimental protocols, and visualizes the underlying biological processes.

Historical Timeline and Key Milestones

The history of this compound is one of early promise, subsequent disappointment, and modern-day resurrection. The timeline below captures the pivotal moments in its scientific journey.[4][7]

Caption: Key milestones in the discovery and development of this compound.

Quantitative Data Summary

Recent research has focused on purifying and characterizing the individual components of the nourseothricin mixture, primarily this compound-F (S-F) and this compound-D (S-D). The data clearly show a structure-activity and structure-toxicity relationship tied to the length of the β-lysine chain.

In Vivo Toxicity of this compound Analogs

Toxicity studies in mice revealed that lethality is directly influenced by the number of β-lysine residues. This compound-F, with a single β-lysine, is markedly less toxic than its longer-chain counterparts.

| Compound | β-Lysine Units (n) | LD₅₀ (mg/kg, mice) | Citation |

| This compound F | 1 | 300 | [5] |

| This compound E | 2 | 26 | [5] |

| This compound D | 3 | ~10 | [5] |

| This compound C | 4 | ~10 | [5] |

Antimicrobial Activity (MIC) of Purified Streptothricins

Both S-F and S-D show potent activity against highly drug-resistant Gram-negative bacteria, including carbapenem-resistant Enterobacterales (CRE). The D form is more potent but also more toxic.

| Organism Type | Compound | MIC₅₀ (µM) | MIC₉₀ (µM) | Citation |

| CRE | This compound-F | 2 | 4 | [8] |

| CRE | This compound-D | 0.25 | 0.5 | [8] |

Key Experimental Protocols

The methodologies employed to study this compound have evolved significantly since its discovery. This section details the protocols for its original isolation, modern purification, and mechanism of action studies.

Original Isolation and Production (Waksman & Woodruff, 1942)

The foundational work by Waksman and Woodruff established the basis for isolating this compound from soil actinomycetes.

1. Organism Culturing: The producing organism, Streptomyces lavendulae, was grown in a suitable liquid medium (e.g., glucose-tryptone broth) under aerobic conditions until maximum antibiotic activity was reached in the culture filtrate.[7][9] 2. Adsorption: The active substance was removed from the culture filtrate by adsorption onto activated carbon (Norit).[9] 3. Elution: The this compound was eluted from the carbon using acidified ethanol. 4. Concentration: The eluate was concentrated under vacuum to remove the ethanol. 5. Precipitation: The active principle was precipitated from the aqueous concentrate by adding excess ether or acetone, yielding a crude, water-soluble powder.[5]

Caption: Workflow for the original isolation of crude this compound.

Modern Purification of S-F and S-D

Modern protocols achieve the separation of individual streptothricins from the commercial nourseothricin mixture using size-exclusion chromatography.

1. Sample Preparation: Commercially available nourseothricin sulfate (B86663) is dissolved in the mobile phase buffer. 2. Chromatography: The sample is loaded onto a Sephadex LH-20 column.[10] 3. Elution: Isocratic elution is performed using an appropriate buffer system. 4. Fraction Collection: Fractions are collected and monitored for purity. 5. Analysis: The purity of fractions containing this compound-F and this compound-D is confirmed using analytical techniques such as HPLC and mass spectrometry.[10][11]

Mechanism of Action Determination (Cryo-Electron Microscopy)

Recent breakthroughs in defining this compound's target were achieved using cryo-EM to visualize its interaction with the bacterial ribosome.[8]

1. Complex Formation: Highly purified this compound-F is incubated with 70S ribosomes isolated from a relevant bacterial species (e.g., Acinetobacter baumannii) to allow binding.[7][8] 2. Vitrification: The ribosome-antibiotic complex solution is applied to a cryo-EM grid and rapidly plunge-frozen in liquid ethane (B1197151) to create a vitrified, glass-like sample. 3. Data Collection: The frozen grid is imaged in a transmission electron microscope, collecting thousands of images of the individual complexes from different angles. 4. Image Processing: The images are computationally processed, aligned, and averaged to reconstruct a high-resolution 3D density map of the ribosome bound to this compound-F. 5. Model Building: An atomic model of the ribosome and the antibiotic is built into the 3D map, revealing the precise binding site and molecular interactions.[8]

Mechanism of Action and Resistance

Ribosomal Inhibition

This compound exerts its bactericidal effect by targeting the bacterial ribosome, the essential machinery for protein synthesis.[5][12] Unlike some antibiotics that cause translational errors indirectly, this compound-F binds directly to the 30S ribosomal subunit.[2][8]

The binding site is centered on helix 34 of the 16S rRNA, specifically interacting with nucleotides C1054 and A1196 (E. coli numbering).[7][8] This interaction is thought to stabilize non-cognate tRNAs in the ribosomal A-site, leading to misreading of the mRNA code and the synthesis of non-functional, toxic proteins, ultimately causing cell death.[5][7]

Caption: Mechanism of action for this compound-F on the bacterial ribosome.

Mechanisms of Resistance

The primary mechanism of resistance to this compound is enzymatic modification by this compound Acetyltransferases (SATs or STATs).[4][7]

1. Enzyme Action: These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to the β-amino group of the β-lysine moiety of this compound.[7] 2. Inactivation: This acetylation neutralizes the positive charge of the amino group, which is critical for the antibiotic's interaction with the negatively charged ribosomal RNA. 3. Loss of Activity: The modified, inactive this compound is no longer able to bind to its ribosomal target, rendering the bacterium resistant.[7]

Caption: Enzymatic inactivation of this compound by acetyltransferase.

Conclusion and Future Outlook

The journey of this compound from a forgotten antibiotic to a promising clinical candidate underscores the importance of re-evaluating historical compounds with modern scientific tools. The ability to separate and test individual congeners has been crucial in identifying this compound-F as a viable lead compound with a favorable therapeutic index.[1][3] Its unique interactions with the ribosome suggest it may be effective against pathogens that have developed resistance to other protein synthesis inhibitors.[2] Further preclinical development, including medicinal chemistry efforts to optimize the scaffold for enhanced efficacy and safety, is now a critical priority in the fight against antimicrobial resistance.[2][13]

References

- 1. Old Antibiotic Effective against Highly Drug-Resistant Gram-Negative Bacteria, Researchers Claim | Sci.News [sci.news]

- 2. fiercebiotech.com [fiercebiotech.com]

- 3. Welcome to Labcompare | Labcompare.com [labcompare.com]

- 4. researchgate.net [researchgate.net]

- 5. The convergent total synthesis and antibacterial profile of the natural product this compound F - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06445B [pubs.rsc.org]

- 6. 80-Year-Old Antibiotic Is Effective Against Today’s Superbugs | Technology Networks [technologynetworks.com]

- 7. History of the this compound antibiotics and evidence for the neglect of the this compound resistome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Production and Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The convergent total synthesis and antibacterial profile of the natural product this compound F - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 13. Development of this compound Class Antimicrobials as Novel Therapeutics | National Agricultural Library [nal.usda.gov]

The Original Isolation of Streptothricin from Streptomyces lavendulae: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the original isolation of streptothricin from the soil actinomycete, Streptomyces lavendulae, as first described by Waksman and Woodruff in 1942. At the time of its discovery, this compound was a subject of significant interest due to its potent bactericidal and bacteriostatic activity against a broad spectrum of Gram-negative bacteria, a notable advantage over penicillin.[1] This document collates and presents the core methodologies for the fermentation, isolation, purification, and biological activity assessment of this compound based on the foundational publications. Quantitative data from these early studies are summarized, and key experimental workflows are visualized to provide a comprehensive resource for researchers, scientists, and drug development professionals interested in the historical context and methodologies of early antibiotic discovery.

Introduction

In the early 1940s, the groundbreaking success of penicillin spurred a systematic search for new antimicrobial agents from microbial sources.[1][2] This effort, led by Selman Waksman and his colleagues at Rutgers University, involved screening soil-dwelling microorganisms for their ability to inhibit the growth of pathogenic bacteria.[2] In 1942, Waksman and H. Boyd Woodruff reported the discovery of this compound, a novel antibiotic isolated from a strain of Streptomyces lavendulae.[1][2][3][4] This discovery was a significant milestone, as this compound was one of the first antibiotics to demonstrate broad-spectrum activity, particularly against Gram-negative bacteria.[1][2]

It is now understood that the substance originally identified as this compound is, in fact, a complex of closely related compounds, primarily streptothricins F and D, often referred to collectively as nourseothricin. This guide focuses on the original methods used to isolate this antibiotic complex, providing a detailed look into the techniques that laid the groundwork for future antibiotic research.

Fermentation and Production of this compound

The production of this compound was achieved through the cultivation of Streptomyces lavendulae in a liquid medium. The composition of the medium was a critical factor in achieving high yields of the antibiotic.

Culture Medium Composition

The optimal medium for this compound production consisted of organic sources of carbon and nitrogen, supplemented with mineral salts. While the precise initial formulation from the 1942 paper is not detailed in the available abstracts, a 1943 publication by Waksman provides insight into the preferred nutrient sources.

| Component Category | Preferred Source(s) | Notes |

| Carbon Source | Glucose, Starch | |

| Nitrogen Source | Tryptone, Glycine, Glutamic Acid | Tryptone appeared to yield the highest activity. |

| Mineral Salts | Limited concentrations of inorganic salts | |

| Solvent | Tap Water |

Table 1: Composition of the Production Medium for this compound.

Fermentation Protocol

-

Medium Preparation: The culture medium was prepared with the components listed in Table 1 and distributed in shallow layers in flasks to ensure adequate aeration.

-

Sterilization: The flasks containing the medium were sterilized using standard autoclaving procedures.

-

Inoculation: The sterilized medium was inoculated with a culture of Streptomyces lavendulae.

-

Incubation: The inoculated flasks were incubated at 28°C for a period of 7 to 12 days. The antibiotic substance is secreted by the bacterium into the culture broth during this time. Shaken cultures were found to produce significantly higher activity in a shorter time frame compared to stationary cultures.

Isolation and Purification of this compound

The original isolation and purification of this compound from the culture broth was a multi-step process involving adsorption, elution, and precipitation.

Initial Isolation from Culture Broth

-

Mycelium Removal: The first step after fermentation was the removal of the Streptomyces lavendulae mycelium from the culture broth, typically by filtration.

-

Adsorption to Activated Charcoal: The active this compound compound in the clarified culture filtrate was adsorbed onto activated charcoal (Norit-A). This step effectively concentrated the antibiotic from the dilute broth.

-

Elution: The this compound was then eluted from the charcoal using acidified alcohol.

-

Neutralization and Concentration: The acidic alcoholic extract was neutralized with a sodium hydroxide (B78521) solution.

Further Purification

Later refinements to the purification process were developed to obtain a more purified and crystalline form of this compound.

-

Precipitation with Picric Acid: A significant advancement in purification involved the use of picric acid. The addition of picric acid to an aqueous solution of this compound resulted in the formation of a yellow, gummy precipitate of this compound picrate (B76445).

-

Purification of the Picrate Salt: The crude picrate precipitate could be further purified by dissolving it in methanol (B129727) and then re-precipitating it as a yellow powder by adding ether.

-

Conversion to Hydrochloride Salt: The purified this compound picrate was converted to the more soluble hydrochloride salt. This was achieved by dissolving the picrate in methanol, acidifying the solution with hydrochloric acid, and then precipitating the this compound hydrochloride by adding a large volume of ether.

Experimental Workflow Diagram

Caption: Workflow for the original isolation and purification of this compound.

Quantitative Data and Biological Activity

The potency of this compound preparations was determined using a biological assay. The activity was expressed in dilution units, often referred to as "E. coli units."

Bioassay for this compound Activity

-

Test Organisms: The primary test organisms used to determine the activity of this compound were Escherichia coli (a Gram-negative bacterium) and Bacillus subtilis (a Gram-positive bacterium).

-

Dilution Method: A serial dilution of the this compound-containing solution was prepared.

-

Inhibition Measurement: The highest dilution of the sample that completely inhibited the growth of the test organism was determined. This dilution factor was reported as the activity in units.

-

Unit Definition: An "E. coli unit" was defined as the amount of this compound in 1 ml of a solution that just inhibits the growth of a specific strain of E. coli under defined conditions. The ratio of activity against E. coli to B. subtilis was consistently found to be approximately 1:5 to 1:10, indicating greater potency against the Gram-positive organism in this assay.

Antibacterial Spectrum

This compound demonstrated a broad spectrum of activity, which was a key feature highlighted in its initial discovery.

| Bacterial Type | Representative Species | Activity |

| Gram-negative | Escherichia coli | Active |

| Brucella abortus | Active | |

| Salmonella paratyphi B | Active | |

| Gram-positive | Bacillus subtilis | Highly Active |

| Micrococcus lysodeikticus | Active | |

| Mycobacteria | Mycobacterium tuberculosis | Active |

Table 2: Antibacterial Spectrum of Early this compound Preparations.

Conclusion

The original isolation of this compound by Waksman and Woodruff was a pivotal moment in the history of antibiotics, demonstrating the potential of soil actinomycetes as a source of novel therapeutics with broad-spectrum activity. The methodologies they developed for fermentation, isolation using charcoal adsorption, and subsequent purification laid a foundation for the discovery and development of numerous other antibiotics. While this compound itself did not ultimately see widespread clinical use due to issues of delayed toxicity, the principles and techniques employed in its discovery were instrumental in the "Golden Age" of antibiotic research. This guide provides a detailed overview of these seminal techniques, offering valuable insights for today's researchers in natural product discovery and development.

References

- 1. History of the this compound antibiotics and evidence for the neglect of the this compound resistome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. History of the this compound antibiotics and evidence for the neglect of the this compound resistome [ouci.dntb.gov.ua]

- 4. The convergent total synthesis and antibacterial profile of the natural product this compound F - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06445B [pubs.rsc.org]

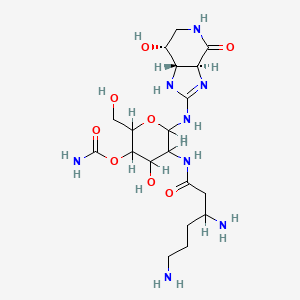

An In-depth Technical Guide to the Chemical Structures of Streptothricin F and D

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the chemical structures of Streptothricin F and this compound D, two prominent members of the this compound class of antibiotics. This document outlines their core structural features, presents key physicochemical data, details the experimental methodologies used for their structural elucidation, and visualizes their molecular architecture and the workflow for their characterization.

Introduction to Streptothricins

Streptothricins are a group of broad-spectrum aminoglycoside antibiotics first isolated in 1942 from Streptomyces lavendulae.[1][2] They exhibit potent activity against both Gram-positive and Gram-negative bacteria, including highly drug-resistant strains.[3][4][5] Despite early interest, their clinical development was hampered by toxicity concerns.[1] Renewed interest has emerged due to the rising crisis of antibiotic resistance, focusing on specific congeners like this compound F, which shows a more favorable therapeutic index.[6][7]

All streptothricins share a unique and complex chemical scaffold consisting of three core components: a streptolidine (B1256088) lactam ring, a carbamoylated gulosamine sugar, and a variable-length β-lysine homopolymer chain.[6][7][8] The primary distinction between different streptothricins, such as F and D, lies in the number of β-lysine residues in this chain.[5][6]

Core Chemical Architecture

The fundamental structure of the this compound family is defined by the assembly of three distinct moieties:

-

Streptolidine Lactam: This is an unusual guanidine-containing bicyclic amino acid derivative that is unique to this class of natural products.[9] Its integrity is crucial for antimicrobial activity.

-

Gulosamine Sugar: A carbamoylated D-gulosamine sugar acts as the central core of the molecule, linking the streptolidine ring and the β-lysine chain.[8][9]

-

β-Lysine Homopolymer: A peptide side chain composed of repeating β-lysine units, linked end-to-end. The length of this chain dictates the specific this compound congener and influences both its potency and toxicity.[4][6][8]

Specific Structures: this compound F vs. This compound D

The key structural difference between this compound F and this compound D is the length of the β-lysine side chain.

-

This compound F (S-F) contains a single β-lysine residue.[4][6]

-

This compound D (S-D) contains a chain of three β-lysine residues.[4][5][6]

This variation in the number of β-lysine units significantly impacts the molecule's overall size, charge, and biological properties, including its toxicity profile. Studies have shown that toxicity in mice increases with the length of the β-lysine chain, making this compound F (with one residue) considerably less toxic than this compound D (with three residues).[7]

Physicochemical Data

The quantitative properties of this compound F and this compound D are summarized below for direct comparison.

| Property | This compound F | This compound D |

| Chemical Formula | C₁₉H₃₄N₈O₈[10] | C₃₁H₅₈N₁₂O₁₀[11] |

| Molecular Weight | 502.53 g/mol [10] | 758.9 g/mol [11] |

| Exact Mass | 502.2500 Da[10] | 758.43988609 Da[11] |

| CAS Number | 3808-42-2[3][10] | 3776-37-2[11] |

| β-Lysine Residues | 1[6] | 3[6] |

Experimental Protocols for Structural Elucidation

The determination of the complex structures of this compound F and D relies on a combination of chromatographic separation and advanced spectroscopic techniques.

Isolation and Purification

Streptothricins are typically isolated from the fermentation broth of Streptomyces species, such as Streptomyces qinlingensis.[12] The general protocol involves the following key steps:

-

Fermentation: Culturing of the producing microorganism under optimal conditions to generate the antibiotic mixture.

-

Initial Separation: Application of the fermentation broth to an ion-exchange resin column to capture the positively charged this compound molecules.[12]

-

Purification: Further purification of the isolated mixture using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate the individual congeners (F, D, etc.) based on their polarity differences.[12]

Structure Determination

Once purified, the structures of the individual streptothricins are elucidated using a suite of analytical methods:

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and deduce the elemental formula of each compound.[12] Tandem MS (MS/MS) is employed to fragment the molecules and analyze the resulting patterns, providing critical information about the connectivity of the core components (streptolidine, gulosamine, and β-lysine units).[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for determining the precise chemical structure.[7][14] These techniques map the carbon-hydrogen framework of the molecule, allowing for the assignment of protons and carbons and the determination of stereochemistry.[7][15]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as amides, hydroxyls, and carbamates, which are characteristic features of the this compound scaffold.[12][16]

Visualizations

Chemical Structures

Caption: Core components of this compound F.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The convergent total synthesis and antibacterial profile of the natural product this compound F - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome | PLOS Biology [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. History of the this compound antibiotics and evidence for the neglect of the this compound resistome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The convergent total synthesis and antibacterial profile of the natural product this compound F - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06445B [pubs.rsc.org]

- 10. medkoo.com [medkoo.com]

- 11. 2-((3-Amino-6-((3-amino-6-((3,6-diamino-1-hydroxyhexylidene)amino)-1-hydroxyhexylidene)amino)-1-hydroxyhexylidene)amino)-2-deoxy-N-(4,7-dihydroxy-3a,6,7,7a-tetrahydro-3H-imidazo(4,5-c)pyridin-2-yl)-4-O-(hydroxy(imino)methyl)hexopyranosylamine | C31H58N12O10 | CID 199159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Isolation, structure elucidation and antibacterial activities of this compound acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 15. storage.googleapis.com [storage.googleapis.com]

- 16. Chemical structure of streptothricins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of Antibiotic Assembly: A Technical Guide to Streptothricin Biosynthesis in Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Streptothricins, a class of broad-spectrum antibiotics, have garnered renewed interest for their potent activity against multidrug-resistant pathogens. Produced by various species of the genus Streptomyces, these unique compounds are assembled through a complex and fascinating biosynthetic pathway. This technical guide provides an in-depth exploration of the core mechanisms of streptothricin biosynthesis, presenting key data, experimental methodologies, and a visual representation of the molecular assembly line.

The this compound Biosynthetic Gene Cluster: A Genetic Blueprint

The production of this compound is orchestrated by a dedicated gene cluster, often designated as the stt cluster. Found in various Streptomyces species, including Streptomyces rochei and Streptomyces lavendulae, this cluster encodes a suite of enzymes responsible for synthesizing the three key moieties of the this compound molecule: the streptolidine (B1256088) core, the gulosamine sugar, and the characteristic poly-β-lysine chain.[1][2] The organization of this gene cluster is crucial for the coordinated expression of the biosynthetic machinery. Mining of Streptomyces genomes has revealed cryptic this compound gene clusters, suggesting a largely untapped potential for discovering novel analogs.[3][4]

The Biosynthetic Pathway: A Step-by-Step Assembly

The biosynthesis of this compound is a non-ribosomal process, relying on a multienzymatic system to construct the final molecule.[1] The pathway can be dissected into the formation of its three primary components and their subsequent linkage.

Formation of the Streptolidine Core

The intricate streptolidine ring, a defining feature of streptothricins, is derived from L-arginine. This transformation is a multi-step enzymatic cascade:

-

Hydroxylation: The process is initiated by a dihydroxylase, OrfP, which catalyzes the Fe(II)-dependent double hydroxylation of L-arginine to produce (3R,4R)-dihydroxy-L-arginine, proceeding through a (3S)-hydroxy-L-arginine intermediate.[5]

-

Cyclization: Subsequently, a PLP-dependent cyclase, OrfR, facilitates an unusual elimination and addition reaction to cyclize (3R,4R)-dihydroxy-L-arginine into the six-membered ring structure, (4R)-hydroxy-capreomycidine.[5]

Synthesis of the Gulosamine Moiety

The aminosugar D-gulosamine is another critical building block. Isotopic labeling studies have demonstrated that D-glucosamine is a direct precursor to the gulosamine moiety in this compound F.[6] This suggests the involvement of enzymes capable of epimerization and other modifications to convert D-glucosamine into its gulosamine form, which is then incorporated into the growing this compound scaffold.

Elongation of the Poly-β-Lysine Chain

The length of the poly-β-lysine chain is a key determinant of the specific this compound analog produced (e.g., this compound F has one β-lysine residue, while others have more).[7] The β-lysine monomers are supplied through the action of an aminomutase, encoded by the stnO gene, which converts α-lysine to β-lysine.[3] The polymerization of these β-lysine units is believed to be carried out by a non-ribosomal peptide synthetase (NRPS)-like enzymatic system.[1][8]

Assembly and Final Maturation

The final assembly of this compound involves the intricate linkage of the streptolidine core, the gulosamine sugar, and the poly-β-lysine chain. While the exact order of assembly is still under investigation, it is proposed that the gulosamine sugar is first linked to the streptolidine core, followed by the attachment and elongation of the poly-β-lysine chain. The entire process is a sophisticated interplay of various enzymes encoded by the stt gene cluster.

Quantitative Data on this compound Biosynthesis

Quantitative analysis of biosynthetic pathways is crucial for understanding reaction efficiencies and for metabolic engineering efforts aimed at improving product yields. The following table summarizes key quantitative data related to this compound production.

| Parameter | Value | Organism/Condition | Reference |

| This compound F Yield | 0.5 g/L | Streptomyces coelicolor M1146 (heterologous host) | [4] |

| [1-14C]-D-glucosamine Incorporation | ~9% | Streptomyces L-1689-23 | [6] |

| [2-13C, 15N]-D-glucosamine Enrichment | 3.1% | Streptomyces L-1689-23 | [6] |

Key Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques. Below are outlines of key experimental protocols.

Gene Inactivation and Heterologous Expression

Objective: To determine the function of specific genes within the stt cluster.

Methodology:

-

Gene Disruption: A target gene (e.g., stnO) is inactivated in the producing Streptomyces strain via homologous recombination, often using a temperature-sensitive plasmid carrying a disrupted version of the gene.[3]

-

Confirmation: Successful gene knockout is confirmed by PCR and Southern blot analysis.

-

Phenotypic Analysis: The mutant strain is cultivated, and the fermentation broth is analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to detect the absence of this compound production.[3]

-

Heterologous Expression: The entire stt gene cluster is cloned into a suitable expression vector and introduced into a heterologous host, such as Streptomyces coelicolor.[4]

-

Production Analysis: The heterologous host is fermented, and the production of streptothricins is monitored by HPLC and MS to confirm the functionality of the cloned gene cluster.[4]

Isotopic Labeling and Feeding Studies

Objective: To identify the precursors and intermediates of the biosynthetic pathway.

Methodology:

-

Precursor Synthesis: Isotopically labeled precursors (e.g., [1-14C]-D-glucosamine, [2-13C, 15N]-D-glucosamine) are chemically synthesized.[6]

-

Feeding Experiment: The labeled precursor is added to the culture medium of the this compound-producing Streptomyces strain.

-

Antibiotic Purification: After a suitable incubation period, the this compound produced is purified from the fermentation broth.

-

Incorporation Analysis: The purified antibiotic is analyzed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to determine the position and extent of isotopic label incorporation, thereby confirming its role as a precursor.[6]

Visualizing the Pathway and Experimental Logic

Diagrams are essential tools for understanding complex biological processes and experimental designs. The following sections provide Graphviz DOT language scripts to generate such visualizations.

This compound Biosynthesis Pathway

Caption: The biosynthetic pathway of this compound from primary metabolite precursors.

Experimental Workflow for Gene Function Analysis

Caption: A typical experimental workflow for determining gene function in the this compound pathway.

Conclusion and Future Directions

The biosynthesis of this compound in Streptomyces is a testament to the intricate and efficient metabolic capabilities of these microorganisms. A thorough understanding of this pathway, from the genetic blueprint to the final assembled molecule, is paramount for several key reasons. It lays the groundwork for rational metabolic engineering strategies to enhance the production of known streptothricins and provides a roadmap for the discovery of novel, potentially more potent analogs through pathway manipulation and genome mining. As the threat of antibiotic resistance continues to grow, a deep dive into the biosynthesis of potent, yet historically under-explored, antibiotics like this compound will be a critical component of our strategy to develop next-generation therapeutics. Further research focusing on the structural biology of the biosynthetic enzymes and the regulatory networks governing the expression of the stt cluster will undoubtedly unlock new avenues for antibiotic development.

References

- 1. This compound biosynthesis is catalyzed by enzymes related to nonribosomal peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. History of the this compound antibiotics and evidence for the neglect of the this compound resistome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mining of a this compound gene cluster from Streptomyces sp. TP-A0356 genome via heterologous expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of the this compound and tunicamycin biosynthetic gene clusters by genome mining in Streptomyces sp. strain fd1-xmd - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis of streptolidine involved two unexpected intermediates produced by a dihydroxylase and a cyclase through unusual mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biosynthesis of this compound F. Part 6. Formation and intermediacy of D-glucosamine in Streptomyces L-1689-23 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. tRNA-Dependent Aminoacylation of an Amino Sugar Intermediate in the Biosynthesis of a this compound-Related Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

The Mechanism of Streptothricin Action on the 30S Ribosomal Subunit: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action for Streptothricin, a potent bactericidal antibiotic with significant activity against highly drug-resistant gram-negative bacteria. The document is intended for researchers, scientists, and drug development professionals engaged in antibiotic research and development. It details the unique interaction of this compound with the 30S ribosomal subunit, presents key quantitative data, outlines detailed experimental protocols, and provides visual representations of the underlying molecular processes and workflows.

Core Mechanism of Action: A Unique Engagement with the 30S Subunit

This compound, and its primary active components this compound F (S-F) and this compound D (S-D), exert their bactericidal effects by targeting and inhibiting bacterial protein synthesis.[1][2] The primary molecular target is the 30S subunit of the 70S ribosome.[1][3] Unlike many conventional aminoglycosides that bind to helix 44 of the 16S rRNA, this compound possesses a unique binding site, offering a novel angle for antibiotic development.[1]

Cryo-electron microscopy (cryo-EM) studies have precisely mapped the interaction site on the Acinetobacter baumannii 70S ribosome.[3][4] this compound binds principally to helix 34 (h34) of the 16S rRNA, establishing extensive interactions with universally conserved nucleotides, including C1054, U1052, and A1196 (E. coli numbering).[4][5]

The key interactions include:

-

Hydrogen Bonding: The streptolidine (B1256088) moiety of S-F, acting as a guanine (B1146940) mimetic, forms crucial hydrogen bonds with C1054 of the 16S rRNA.[3][5]

-

Electrostatic Interactions: The carbamoylated gulosamine sugar moiety engages in electrostatic interactions with A1196, while the β-amino group of the β-lysine chain interacts with the 2'-hydroxyl groups of C1054 and U1052.[5]

This binding event leads to two primary functional consequences:

-

Inhibition of Translocation: this compound F significantly impairs the EF-G-dependent translocation step of elongation, which is the movement of the ribosome along the mRNA.[4][6] This effectively stalls protein synthesis.

-

Induction of Translational Miscoding: Similar to aminoglycosides, this compound causes misreading of the mRNA template, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[1][2][4][7] The structural basis for this appears to be the antibiotic's probing of the A-site decoding center.[1][5] It is hypothesized that S-F may directly interact with the third "wobble" position of the codon, thereby stabilizing non-cognate tRNA binding and compromising translational fidelity.[5]

Notably, this compound does not significantly inhibit the peptidyl transferase reaction, the formation of the peptide bond itself.[4][6] Its action is concentrated on interfering with the dynamic movement and fidelity-checking functions of the ribosome.

Quantitative Analysis of this compound Activity

The efficacy of this compound components has been quantified through various microbiological and biochemical assays. S-F and S-D demonstrate potent activity against multidrug-resistant pathogens and exhibit significant selectivity for prokaryotic ribosomes.

Minimum Inhibitory Concentrations (MIC)

The MIC values underscore the potent antibacterial activity of S-F and S-D against clinically relevant, carbapenem-resistant pathogens.

| Compound | Organism Group | MIC₅₀ (µM) | MIC₉₀ (µM) | Citation(s) |

| This compound F (S-F) | Carbapenem-Resistant Enterobacterales (CRE) | 2 | 4 | [1][8] |

| This compound D (S-D) | Carbapenem-Resistant Enterobacterales (CRE) | 0.25 | 0.5 | [1][8] |

| This compound F (S-F) | Acinetobacter baumannii | 2 | 32 | [5] |

In Vitro Translation Inhibition

Cell-free translation assays reveal the potency and selectivity of this compound for bacterial ribosomes over their eukaryotic counterparts.

| Compound | Target Ribosome | Potency / Selectivity | Citation(s) |

| S-F and S-D | Prokaryotic vs. Eukaryotic | ~40-fold more selective for prokaryotic ribosomes | [1][5] |

| This compound D (S-D) | Prokaryotic (E. coli) | ~10-fold more potent than S-F on a molar basis | [5] |

Key Experimental Methodologies

The elucidation of this compound's mechanism of action relies on a combination of biochemical and structural biology techniques. Detailed protocols for the key assays are provided below.

Protocol: In Vitro Translation Inhibition Assay

This assay quantifies the inhibitory effect of a compound on the synthesis of a reporter protein in a cell-free system.[9][10]

Objective: To determine the IC₅₀ value of this compound F and D against prokaryotic and eukaryotic ribosomes.

Materials:

-

PURExpress® In Vitro Protein Synthesis Kit (or similar E. coli S30 extract system)[9]

-

Rabbit Reticulocyte Lysate System (for eukaryotic counterpart)

-

Plasmid DNA encoding a reporter gene (e.g., Luciferase)[9]

-

This compound F and D, purified

-

Nuclease-free water

-

Luminometer for signal detection

Procedure:

-

Compound Preparation: Prepare a series of dilutions of S-F and S-D in nuclease-free water. Include a vehicle-only control (no inhibitor).

-

Reaction Setup: In a microplate, assemble the reaction mixtures on ice. For a typical 10 µL reaction:

-

3 µL E. coli S30 Extract

-

1 µL 10x Reaction Buffer

-

1 µL Amino Acid Mix

-

1 µL Energy Mix

-

1 µL Luciferase Plasmid DNA (e.g., 100 ng/µL stock)

-

1 µL this compound dilution (or vehicle)

-

2 µL Nuclease-free water

-

-

Incubation: Gently mix the components by pipetting. Incubate the plate at 37°C for 1-2 hours to allow for transcription and translation.[9]

-

Signal Detection:

-

Allow the reactions to cool to room temperature.

-

Prepare and add the luciferin (B1168401) substrate according to the manufacturer's protocol (e.g., add 10 µL to each well).

-

Measure the luminescence using a plate reader.[9]

-

-

Data Analysis:

-

Subtract the background signal from a reaction with no DNA template.

-

Normalize the data to the vehicle control (100% activity).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve (e.g., using the Hill equation).[5]

-

Protocol: Nitrocellulose Filter Binding Assay

This is a standard method to directly quantify the binding affinity of a ligand to ribosomes.[11]

Objective: To measure the direct binding of radiolabeled this compound to purified 70S ribosomes.

Materials:

-

Purified, active 70S ribosomes

-

Radiolabeled this compound (e.g., ³H- or ¹⁴C-labeled)

-

Binding Buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT)[11]

-

Wash Buffer (same as Binding Buffer)

-

Nitrocellulose filters (0.45 µm pore size)[11]

-

Vacuum filtration apparatus

-

Scintillation vials and fluid

-

Scintillation counter

Procedure:

-

Preparation: Pre-soak nitrocellulose filters in ice-cold wash buffer for at least 15 minutes before use.

-

Binding Reaction:

-

In microcentrifuge tubes, set up reactions containing a fixed concentration of radiolabeled this compound and varying concentrations of 70S ribosomes.

-

Include a "no ribosome" control for background measurement.

-

The final volume should be constant (e.g., 50 µL).

-

Incubate reactions at 37°C for 30 minutes to allow binding to reach equilibrium.[11]

-

-

Filtration:

-

Quickly filter each reaction mixture through a pre-soaked nitrocellulose filter under vacuum.

-

Immediately wash the filter with 2-3 volumes of ice-cold wash buffer to remove unbound ligand.[11]

-

-

Detection:

-

Carefully transfer the filter to a scintillation vial.

-

Add 5 mL of scintillation fluid and vortex.

-

Measure the radioactivity (counts per minute, CPM) using a scintillation counter.[11]

-

-

Data Analysis:

-

Subtract the CPM from the "no ribosome" control to determine the amount of specifically bound this compound.

-

Plot the amount of bound ligand as a function of ribosome concentration to determine binding parameters like the dissociation constant (Kd).

-

Protocol: Cryo-Electron Microscopy (Cryo-EM) Structural Analysis

Cryo-EM is a powerful technique used to determine the high-resolution, three-dimensional structure of macromolecular complexes in a near-native state.[12][13]

Objective: To solve the atomic structure of the this compound-70S ribosome complex.

High-Level Procedure:

-

Complex Formation: Incubate purified 70S ribosomes with a molar excess of this compound (S-F or S-D) under appropriate buffer conditions to ensure saturation of the binding site.

-

Sample Vitrification: Apply a small volume (3-4 µL) of the complex solution to an EM grid. The grid is then rapidly plunged into liquid ethane, which freezes the sample so quickly that water molecules cannot form ice crystals, instead forming a glass-like "vitreous" ice.

-

Data Collection: The vitrified grid is loaded into a transmission electron microscope (TEM) equipped with a cryo-stage to maintain the low temperature. Thousands of high-magnification images (micrographs), each containing many randomly oriented views of the ribosome complex, are automatically collected.[14]

-

Image Processing and 3D Reconstruction:

-

Motion Correction: Individual image frames are aligned to correct for beam-induced motion.

-

Particle Picking: Individual ribosome-antibiotic complex "particles" are computationally selected from the micrographs.

-

2D Classification: Particles are grouped into classes based on their different views, removing noise and damaged particles.

-

3D Reconstruction: An initial 3D model is generated, and the 2D class averages are used to refine this model iteratively until a high-resolution 3D density map is achieved. Software such as RELION is commonly used for this process.[15]

-

-

Model Building and Refinement: An atomic model of the ribosome and the bound this compound molecule is built into the 3D density map and refined to fit the data, revealing the precise molecular interactions.[12]

Conclusion

This compound's mechanism of action is distinguished by its unique binding site on helix 34 of the 30S ribosomal subunit, leading to potent inhibition of translocation and induction of translational miscoding. This mode of action differs from that of many established ribosome-targeting antibiotics, providing a promising scaffold for the development of new therapeutics to combat multidrug-resistant bacterial infections. The quantitative data underscore its high potency and selectivity, while the established experimental protocols provide a clear framework for further investigation and analog development. The continued study of the this compound scaffold is highly warranted in the search for next-generation antibiotics.[1]

References

- 1. This compound F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound F, an inhibitor of protein synthesis with miscoding activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. History of the this compound antibiotics and evidence for the neglect of the this compound resistome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome | PLOS Biology [journals.plos.org]

- 6. Action of this compound F on ribosomal functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound F, AN INHIBITOR OF PROTEIN SYNTHESIS WITH MISCODING ACTIVITY [jstage.jst.go.jp]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. biorxiv.org [biorxiv.org]

- 13. Multi-particle cryo-EM refinement with M visualizes ribosome-antibiotic complex at 3.5 Å in cells | Springer Nature Experiments [experiments.springernature.com]

- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 15. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

Streptothricin: A Technical Guide to its Inhibition of Bacterial Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Streptothricin, a potent natural antibiotic, has garnered renewed interest for its efficacy against multidrug-resistant Gram-negative bacteria. This technical guide provides an in-depth exploration of this compound's mechanism of action as a bacterial protein synthesis inhibitor. It details its binding site on the 30S ribosomal subunit, its impact on the crucial stages of translation, and the primary mechanisms of bacterial resistance. This document also furnishes detailed experimental protocols for key assays used to characterize this compound's activity and presents quantitative data in a clear, tabular format. Visual diagrams generated using Graphviz are included to elucidate the signaling pathways and experimental workflows.

Mechanism of Action: Targeting the Bacterial Ribosome

This compound exerts its bactericidal effects by targeting the bacterial 70S ribosome, the cellular machinery responsible for protein synthesis. Its primary site of action is the 30S ribosomal subunit, where it binds to a specific region of the 16S rRNA.[1][2] This interaction disrupts the fidelity and efficiency of the translation process, ultimately leading to cell death.

Ribosomal Binding Site

Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds to helix 34 of the 16S rRNA within the 30S subunit.[1][3] The binding site involves crucial interactions with nucleotides C1054 and A1196 (Escherichia coli numbering).[1][4] Specifically, the streptolidine (B1256088) moiety of this compound forms hydrogen bonds with the C1054 nucleobase, mimicking a guanine (B1146940) base.[1][4] The carbamoylated gulosamine portion of the molecule interacts with A1196.[1] This unique binding pocket is distinct from that of many other ribosome-targeting antibiotics, including aminoglycosides, which typically bind to helix 44.[1]

Inhibition of Translation Elongation

This compound's primary inhibitory effect occurs during the elongation phase of protein synthesis. It significantly impairs the translocation of peptidyl-tRNA from the A-site to the P-site on the ribosome, a critical step catalyzed by elongation factor G (EF-G).[3][5] To a lesser extent, it also interferes with the EF-Tu-dependent binding of aminoacyl-tRNA to the A-site.[5] Notably, this compound does not significantly affect peptide bond formation itself.[3][5]

Induction of Miscoding

A key aspect of this compound's mechanism is its ability to induce miscoding, a phenomenon also observed with aminoglycoside antibiotics.[1][6][7] By binding near the decoding center, this compound perturbs the intricate process of codon-anticodon recognition. This interference leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the synthesis of non-functional or toxic proteins.[8] The accumulation of these aberrant proteins contributes significantly to the bactericidal activity of this compound.

Resistance Mechanisms

The primary mechanism of resistance to this compound is enzymatic inactivation through acetylation.[9][10][11] this compound acetyltransferases (SATs) catalyze the transfer of an acetyl group from acetyl-CoA to the β-amino group of the β-lysine moiety of this compound.[3][10] This modification prevents the antibiotic from binding to its ribosomal target.[10] Another, less common, resistance mechanism involves the hydrolysis of the streptolidine lactam ring.[10][11]

Quantitative Data

The following tables summarize key quantitative data regarding the activity of this compound.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound F and D against Carbapenem-Resistant Enterobacterales (CRE) [1][2][4]

| Compound | MIC₅₀ (µM) | MIC₉₀ (µM) |

| This compound F (S-F) | 2 | 4 |

| This compound D (S-D) | 0.25 | 0.5 |

Table 2: In Vitro Translation Inhibition (IC₅₀) of this compound F and D [1][2]

| Compound | Prokaryotic Ribosomes (IC₅₀, µM) | Eukaryotic Ribosomes (IC₅₀, µM) | Selectivity (Eukaryotic/Prokaryotic) |

| This compound F (S-F) | ~1.5 | ~60 | ~40-fold |

| This compound D (S-D) | ~0.1 | ~4 | ~40-fold |

Table 3: Composition of Nourseothricin [1][12]

| Component | Percentage |

| This compound F (S-F) | ~65.5% |

| This compound D (S-D) | ~29.6% |

| This compound E (S-E) | ~4.9% |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound's inhibitory effects on bacterial protein synthesis.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antibiotic that prevents visible bacterial growth.

Materials:

-

This compound F or D stock solution of known concentration

-

Mueller-Hinton Broth (MHB)

-

Bacterial strains for testing (e.g., E. coli, K. pneumoniae)

-

Sterile 96-well microtiter plates

-

Sterile saline (0.85%) or PBS

-

0.5 McFarland turbidity standard

-

Incubator (35°C ± 2°C)

-

Spectrophotometer or plate reader (optional, for OD measurement)

Procedure:

-

Preparation of Antibiotic Dilutions: Prepare a series of twofold dilutions of this compound in MHB in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should bracket the expected MIC.

-

Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. Suspend the colonies in sterile saline or PBS. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well. This will further dilute the antibiotic and the inoculum by a factor of 2.

-

Controls:

-

Growth Control: A well containing 100 µL of MHB and 50 µL of the bacterial inoculum (no antibiotic).

-

Sterility Control: A well containing 100 µL of MHB only (no bacteria, no antibiotic).

-

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as observed by the naked eye.

In Vitro Transcription-Translation (IVTT) Inhibition Assay

This assay measures the direct inhibitory effect of this compound on protein synthesis in a cell-free system.

Materials:

-

Commercial E. coli S30 extract-based IVTT kit (e.g., PURExpress®)

-

Plasmid DNA encoding a reporter protein (e.g., luciferase or GFP)

-

This compound F or D stock solution of known concentration

-

Nuclease-free water

-

Luminometer or fluorometer

Procedure:

-

Reaction Setup: On ice, prepare the IVTT reactions according to the manufacturer's protocol. A typical 10 µL reaction might include:

-

4 µL Solution A (Reaction buffer, amino acids, etc.)

-

3 µL Solution B (S30 extract, energy source)

-

1 µL Plasmid DNA (50-200 ng)

-

1 µL this compound dilution (or vehicle control)

-

1 µL Nuclease-free water

-

-

Inhibitor Addition: Add this compound at a range of final concentrations to the reactions. Include a no-antibiotic control (vehicle only) and a no-DNA template control (background).

-

Incubation: Incubate the reactions at 37°C for 1-2 hours.

-

Signal Detection:

-

Luciferase: Allow the reactions to cool to room temperature. Add the luciferin (B1168401) substrate according to the manufacturer's instructions and measure luminescence.

-

GFP: Measure fluorescence at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Subtract the background signal (no-DNA control) from all readings.

-

Normalize the results to the no-antibiotic control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Streptothricin Complex

This technique provides high-resolution structural information about the interaction between this compound and the ribosome.

Procedure Outline:

-

Ribosome Preparation: Isolate and purify 70S ribosomes from a suitable bacterial strain (e.g., Acinetobacter baumannii or E. coli).

-

Complex Formation: Incubate the purified ribosomes with a molar excess of this compound (e.g., 100 µM) to ensure saturation of the binding site.

-

Grid Preparation and Vitrification: Apply a small volume of the ribosome-streptothricin complex solution to a glow-discharged cryo-EM grid. Blot the grid to create a thin film and rapidly plunge-freeze it in liquid ethane (B1197151) to vitrify the sample.

-

Data Collection: Collect a large dataset of images (micrographs) of the frozen-hydrated particles using a transmission electron microscope equipped with a direct electron detector.

-

Image Processing:

-

Particle Picking: Computationally identify individual ribosome particles from the micrographs.

-

2D Classification: Group particles with similar views to assess sample quality and heterogeneity.

-

3D Reconstruction: Generate an initial 3D model and refine it to high resolution using iterative alignment and classification of the particles.

-

-

Model Building and Analysis: Build an atomic model of the ribosome-streptothricin complex into the final cryo-EM density map. Analyze the interactions between this compound and the ribosomal RNA and proteins.

Ribosome Profiling (Ribo-Seq)

This high-throughput sequencing technique maps the positions of ribosomes on mRNA transcripts, revealing the effects of this compound on translation in vivo.

Procedure Outline:

-

Cell Culture and Treatment: Grow a bacterial culture to mid-log phase and treat with a sub-lethal concentration of this compound for a defined period. An untreated culture serves as a control.

-

Harvesting and Lysis: Rapidly harvest the cells (e.g., by flash-freezing in liquid nitrogen) to arrest translation. Lyse the cells under conditions that maintain the integrity of ribosome-mRNA complexes.

-

Nuclease Footprinting: Treat the cell lysate with a nuclease (e.g., RNase I or micrococcal nuclease) to digest mRNA regions not protected by ribosomes.

-

Ribosome Recovery: Isolate the monosome-mRNA complexes, typically by sucrose (B13894) gradient centrifugation or size-exclusion chromatography.

-

Footprint Extraction: Extract the ribosome-protected mRNA fragments (footprints), which are typically 20-30 nucleotides in length.

-

Library Preparation and Sequencing: Ligate adapters to the 3' and 5' ends of the footprints, perform reverse transcription to generate cDNA, and amplify the library by PCR. Sequence the library using a next-generation sequencing platform.

-

Data Analysis:

-

Remove adapter sequences and filter for high-quality reads.

-

Align the footprint sequences to the bacterial genome or transcriptome.

-

Analyze the distribution of ribosome footprints along transcripts to identify changes in ribosome occupancy and pausing sites induced by this compound.

-

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Mechanism of action of this compound.

Caption: Workflow for the in vitro translation inhibition assay.

Caption: Workflow for ribosome profiling (Ribo-Seq).

References

- 1. benchchem.com [benchchem.com]

- 2. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 8. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 10. benchchem.com [benchchem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. A systematically-revised ribosome profiling method for bacteria reveals pauses at single-codon resolution - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Targets of Streptothricin in Gram-negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptothricin, an antibiotic discovered in the 1940s, is re-emerging as a promising candidate against multidrug-resistant Gram-negative bacteria.[1][2] Its potent bactericidal activity and unique mechanism of action make it a subject of renewed interest in the face of the growing antibiotic resistance crisis. This technical guide provides a comprehensive overview of the molecular targets of this compound in Gram-negative bacteria, with a focus on its interaction with the bacterial ribosome. It includes quantitative data on its efficacy, detailed experimental protocols for studying its mechanism of action, and visualizations of key pathways and workflows.

Core Molecular Target: The 30S Ribosomal Subunit

The primary molecular target of this compound in Gram-negative bacteria is the 30S subunit of the 70S ribosome, the cellular machinery responsible for protein synthesis.[3][4] Specifically, this compound binds to helix 34 of the 16S rRNA, a component of the 30S subunit.[3][5] This interaction is distinct from that of many other ribosome-targeting antibiotics, highlighting its novel mechanism.[1][6]

Cryo-electron microscopy (cryo-EM) studies have revealed the precise binding site of this compound F (S-F) in the Acinetobacter baumannii 70S ribosome.[4][5] The streptolidine (B1256088) moiety of S-F engages in extensive hydrogen bonding with the C1054 nucleobase of the 16S rRNA (Escherichia coli numbering), while the carbamoylated gulosamine moiety interacts with A1196.[4][5] These interactions are critical for this compound's activity, as mutations in these residues confer high-level resistance.[5][7]

By binding to this site, this compound is thought to interfere with the decoding of mRNA, leading to translational miscoding and ultimately inhibiting protein synthesis.[6][8] This disruption of protein synthesis is a key factor in its bactericidal effect.[4][6]

Quantitative Data: In Vitro Efficacy of this compound Derivatives

The antimicrobial activity of this compound varies depending on the specific derivative, which is characterized by the number of β-lysine residues in its side chain. The most well-studied derivatives are this compound F (S-F, with one β-lysine) and this compound D (S-D, with three β-lysines). Nourseothricin is a commercially available mixture predominantly containing S-F and S-D.[3][5]

| Antibiotic | Organism(s) | MIC50 (µM) | MIC90 (µM) | Reference(s) |

| This compound F (S-F) | Carbapenem-resistant Enterobacterales (CRE) | 2 | 4 | [4] |

| This compound D (S-D) | Carbapenem-resistant Enterobacterales (CRE) | 0.25 | 0.5 | [4] |

| Nourseothricin | Klebsiella pneumoniae Nevada strain | 0.25 | [3] | |

| This compound F (S-F) | Klebsiella pneumoniae Nevada strain | 1 | [3] |

| Antibiotic | Assay | IC50 (Prokaryotic) | IC50 (Eukaryotic) | Selectivity (Eukaryotic/Prokaryotic) | Reference(s) |

| This compound F (S-F) | In vitro translation (E. coli vs. Rabbit reticulocyte) | ~1 µM | ~40 µM | ~40-fold | [6] |

| This compound D (S-D) | In vitro translation (E. coli vs. Rabbit reticulocyte) | ~0.1 µM | ~4 µM | ~40-fold | [6] |

Signaling Pathways and Mechanisms of Action

The following diagram illustrates the proposed mechanism of action of this compound at the bacterial ribosome.

Caption: Mechanism of this compound Action on the Bacterial Ribosome.

Experimental Protocols

Purification of this compound F (S-F) and this compound D (S-D) from Nourseothricin

This protocol is adapted from previously reported methods for the purification of this compound derivatives.[2]

Materials:

-

Nourseothricin sulfate (B86663)

-

Sephadex LH-20 size exclusion gel

-

Deionized water

-

Glass chromatography column (e.g., 150 cm x 2.4 cm)

-

Fraction collector

-

Lyophilizer

-

Ninhydrin (B49086) solution for staining

Procedure:

-

Column Packing: Prepare a slurry of Sephadex LH-20 in 10% methanol in water and pack the glass column.

-

Equilibration: Equilibrate the column with the mobile phase (10% methanol in water) at a flow rate of approximately 0.6 mL/min.

-

Sample Preparation: Dissolve approximately 300 mg of nourseothricin sulfate in a minimal volume of deionized water (e.g., 0.6 mL).

-

Sample Loading: Carefully load the dissolved nourseothricin sample onto the top of the column.

-

Elution: Elute the column with the 10% methanol in water mobile phase.

-

Fraction Collection: Collect fractions of a defined volume (e.g., 3 mL).

-

Fraction Analysis: Spot a small aliquot of each fraction onto a TLC plate and stain with ninhydrin to detect the presence of amino groups.

-

Identification of S-F and S-D: Analyze the ninhydrin-positive fractions by LC-MS to identify those containing pure S-F and S-D. Typically, S-D elutes before S-F.

-

Pooling and Lyophilization: Pool the pure fractions of S-F and S-D separately, freeze, and lyophilize to obtain the purified compounds as a powder.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the general guidelines for broth microdilution MIC testing.

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial strains of interest (e.g., E. coli, K. pneumoniae)

-

Purified this compound derivatives (S-F, S-D)

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Antibiotic Dilution: Prepare a serial two-fold dilution of the this compound derivative in MHB in the 96-well plate.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

In Vitro Translation Inhibition Assay

This assay measures the effect of this compound on prokaryotic and eukaryotic protein synthesis using a coupled transcription-translation system and a luciferase reporter.[6]

Materials:

-

Prokaryotic (e.g., E. coli S30) and eukaryotic (e.g., rabbit reticulocyte lysate) coupled in vitro transcription-translation kits

-

Plasmid DNA encoding a reporter protein (e.g., NanoLuc® luciferase)

-

Purified this compound derivatives

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Reaction Setup: Assemble the in vitro transcription-translation reactions according to the manufacturer's protocol.

-

Inhibitor Addition: Add varying concentrations of the this compound derivative to the reaction mixtures. Include a no-inhibitor control.

-

Incubation: Incubate the reactions at the recommended temperature (e.g., 37°C for prokaryotic systems, 30°C for eukaryotic systems) for a sufficient time to allow for protein expression (e.g., 1-2 hours).

-

Luciferase Assay: Add the luciferase assay reagent to each reaction and measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percent inhibition of translation for each this compound concentration relative to the no-inhibitor control. Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in luciferase activity.

Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Streptothricin Complexes

This protocol provides a general workflow for the structural determination of antibiotic-ribosome complexes using cryo-EM.

Materials:

-

Purified 70S ribosomes from the Gram-negative bacterium of interest (e.g., A. baumannii)

-

Purified this compound derivative

-

Cryo-EM grids (e.g., C-flat™)

-

Plunge freezer (e.g., Vitrobot™)

-

Transmission electron microscope (TEM) equipped with a direct electron detector

-

Image processing software (e.g., RELION, CryoSPARC)

Procedure:

-

Complex Formation: Incubate the purified 70S ribosomes with an excess of the this compound derivative to ensure saturation of the binding site.

-

Grid Preparation: Apply a small volume (e.g., 3-4 µL) of the ribosome-streptothricin complex solution to a cryo-EM grid.

-

Vitrification: Plunge-freeze the grid in liquid ethane (B1197151) using a plunge freezer to create a thin layer of vitrified ice.

-

Data Collection: Screen the vitrified grids and collect high-resolution images (micrographs) using a TEM.

-

Image Processing:

-

Motion Correction: Correct for beam-induced motion in the raw movie frames.

-

CTF Estimation: Determine and correct for the contrast transfer function of the microscope.

-

Particle Picking: Automatically select individual ribosome particles from the micrographs.

-

2D Classification: Classify the particles into different 2D views to remove junk particles.

-

3D Reconstruction: Generate an initial 3D model and refine it to high resolution using the classified particles.

-

-

Model Building and Analysis: Build an atomic model of the ribosome-streptothricin complex into the final 3D map and analyze the interactions between the antibiotic and the ribosome.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for key experimental procedures used to study this compound's molecular targets.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Caption: Workflow for Cryo-EM Structural Analysis.

Conclusion

This compound represents a promising class of antibiotics with a distinct mechanism of action against Gram-negative bacteria. Its primary molecular target, the 30S ribosomal subunit, and its specific binding site on the 16S rRNA, offer opportunities for the development of novel therapeutics that can overcome existing resistance mechanisms. The data and protocols presented in this guide provide a valuable resource for researchers and drug developers working to advance our understanding and application of this important antibiotic. Further investigation into the structure-activity relationships of different this compound analogs will be crucial for optimizing their efficacy and safety profiles for potential clinical use.

References

- 1. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. bmglabtech.com [bmglabtech.com]

- 8. m.youtube.com [m.youtube.com]

Streptothricin Resistance in Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core mechanisms of streptothricin resistance in bacteria. As interest in streptothricins as potential therapeutics against multidrug-resistant pathogens resurges, a thorough understanding of existing and potential resistance mechanisms is critical for the development of effective and durable antibiotics.[1][2][3] This document outlines the primary modes of resistance, presents quantitative data on their effects, details relevant experimental methodologies, and provides visual representations of key pathways and workflows.

Core Resistance Mechanisms

Bacteria have evolved several strategies to counteract the antimicrobial effects of streptothricins. These mechanisms can be broadly categorized into three main types: enzymatic modification of the antibiotic, alteration of the cellular target, and active efflux of the drug.[4]

Enzymatic Modification

The most prevalent and well-characterized mechanism of this compound resistance is the enzymatic inactivation of the antibiotic molecule.[1] This is primarily achieved through two types of enzymes: this compound Acetyltransferases (SATs) and this compound Hydrolases.

This compound Acetyltransferases (SATs), also referred to as N-acetyltransferases (NATs), represent the most significant and widely studied mechanism of this compound resistance.[1][5] These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to the β-amino group of the β-lysine moiety of this compound.[5][6][7] This modification prevents the antibiotic from binding to its ribosomal target, thereby rendering it inactive.[8]

Several classes of sat genes have been identified, including sat1, sat2, sat3, and sat4, which encode for different this compound acetyltransferase proteins.[6][9] These genes are often located on mobile genetic elements such as plasmids and transposons, facilitating their dissemination among bacterial populations.[4] For instance, sat or sat2 genes are commonly found on gene cassettes in class 1 or class 2 integrons in Enterobacteriaceae, while the sat4 gene has been identified in staphylococci.[4]

The GCN5-related N-acetyltransferase (GNAT) superfamily includes enzymes like SatA from Bacillus subtilis and Bacillus anthracis, which have been shown to detoxify this compound through lysine (B10760008) acetylation.[10][11][12][13]

A less common but biochemically validated resistance mechanism involves the hydrolysis of the streptolidine (B1256088) lactam ring by this compound hydrolases (SttH).[1][14] This enzymatic action opens the lactam ring, resulting in an inactive this compound acid.[14] The first isolation of a this compound hydrolase was reported in 2006.[1][2] In Streptomyces albulus, the SttH protein has been shown to inactivate the antibiotic by hydrolyzing an amine bond of the streptolidine.[15]

Target Modification

Resistance to ribosome-targeting antibiotics can also arise from the protection or modification of the ribosome itself.[1]

Point mutations in the 16S rRNA, a component of the 30S ribosomal subunit, can confer high-level resistance to this compound.[8][16] These mutations decrease the binding affinity of the antibiotic to its target while preserving translational activity.[1] Cryo-electron microscopy studies have shown that this compound F (S-F) interacts with the 16S rRNA at nucleobase C1054 in helix 34 and with A1196.[8][16] Mutations at these residues have been linked to high-level resistance.[8][16]

Efflux Pumps